molecular formula C6H4IN3 B2609442 7-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1350648-20-2

7-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2609442
CAS No.: 1350648-20-2
M. Wt: 245.023
InChI Key: WCNHXAWBZNIZJF-UHFFFAOYSA-N
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Description

7-Iodo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds within the 1H-pyrazolo[4,3-b]pyridine family are of significant interest due to their structural resemblance to purine bases, making them valuable scaffolds for developing biologically active molecules . While specific data on the 7-iodo isomer is limited in public sources, the closely related 6-iodo-1H-pyrazolo[4,3-b]pyridine is commercially available for research purposes , and other iodinated pyrazolopyridines have been documented as precursors for the production of potential antitumor agents . The iodine atom on this scaffold offers an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to rapidly generate a diverse library of derivatives for biological screening. This compound is intended for use as a building block in the synthesis of more complex molecules for investigational purposes. Handle with care. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNHXAWBZNIZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 7 Iodo 1h Pyrazolo 4,3 B Pyridine

Halogen Atom Reactivity at the 7-Position

The iodine atom at the 7-position of the pyrazolo[4,3-b]pyridine core is the primary site of reactivity, influencing the synthetic utility of the molecule.

Nucleophilic Aromatic Substitution Reactions

While transition metal-catalyzed reactions are more common for aryl iodides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. In the context of related nitrogen-containing heterocycles, the substitution of a nitro group, a stronger activating group than iodo, has been demonstrated. For instance, the nitro group at the 3-position of pyridines is susceptible to substitution by various nucleophiles. nih.gov An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines, involving a sequence of SNAr and modified Japp–Klingemann reactions. nih.gov This suggests that with strong nucleophiles and potentially harsh reaction conditions, the iodo group in 7-iodo-1H-pyrazolo[4,3-b]pyridine could undergo nucleophilic displacement.

Role of the Iodine Atom as a Leaving Group

The effectiveness of the iodine atom as a leaving group is a key factor in the reactivity of this compound. Generally, iodide is an excellent leaving group due to its large atomic size and the relatively weak carbon-iodine bond. quora.comvedantu.compearson.com The large size of the iodide ion allows for the negative charge to be dispersed and stabilized after it departs. quora.comnih.gov This inherent property makes the 7-position of the pyrazolo[4,3-b]pyridine ring susceptible to various substitution and coupling reactions. In nucleophilic substitution reactions, the C-I bond is the weakest among the carbon-halogen bonds, making iodide the best leaving group. quora.com This trend in reactivity is crucial for the successful implementation of cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups at the 7-position.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org This reaction is highly effective for the arylation and heteroarylation of iodo-substituted heterocycles like this compound. In related systems, such as 3-iodo-1H-pyrazolo[3,4-b]pyridines, Suzuki coupling has been successfully employed to introduce various aryl and heteroaryl groups. researchgate.net The general conditions for Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent. The reactivity of the aryl halide partner generally follows the order I > Br > Cl. nih.govbeilstein-journals.org

A study on the related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrated the feasibility of sequential Suzuki-Miyaura cross-coupling reactions to introduce multiple aryl groups. beilstein-journals.org This highlights the potential for controlled, stepwise functionalization of polyhalogenated pyridine (B92270) systems. For this compound, this reaction would allow for the synthesis of a wide array of 7-aryl- and 7-heteroaryl-1H-pyrazolo[4,3-b]pyridines, which are of interest in medicinal chemistry. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

SubstrateCoupling PartnerCatalystBaseSolventYield
3-Iodo-1H-pyrazolo[3,4-b]pyridineArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to Excellent
4-Iodo-7-azaindolePhenylboronic acidPd(OAc)₂KOAcDMFHigh
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OVariable

This table presents generalized conditions based on reactions with similar iodo-substituted heterocyclic compounds.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is highly applicable to this compound for the introduction of alkyne moieties. The resulting 7-alkynyl-1H-pyrazolo[4,3-b]pyridines are versatile intermediates that can undergo further transformations.

In a study on 4-iodo-1-acetyl-7-azaindole, Sonogashira coupling with 2-methyl-3-butyn-2-ol (B105114) proceeded in high yield. atlanchimpharma.com Similar reactivity is expected for this compound. Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid potential side reactions or copper contamination of the final product. nih.gov

Table 2: Examples of Sonogashira Coupling with Iodo-Heterocycles

SubstrateAlkyneCatalyst SystemBaseSolventYield
4-Iodo-1-acetyl-7-azaindole2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuIEt₃NTHFup to 94% atlanchimpharma.com
3-Iodo-1H-pyrazolo[3,4-b]pyridineTerminal AlkynePd(PPh₃)₄ / CuIAmineDMFGood
Aryl IodidePhenylacetylenePd-Cy*phine catalystCs₂CO₃TolueneHigh

This table provides illustrative examples from related iodo-heterocyclic systems.

Heck and Stille Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orgmdpi.comorganic-chemistry.org this compound can serve as the halide component in Heck reactions, allowing for the introduction of vinyl groups at the 7-position. The reaction of 1-phenylsulfonyl-iodo-7-azaindole with methyl acrylate (B77674) is an example of a successful Heck coupling in a related system. atlanchimpharma.comnih.gov

The Stille coupling utilizes an organotin reagent to couple with an organic halide, also under palladium catalysis. This method is known for its tolerance of a wide variety of functional groups. The reaction of 2-(trimethylstannyl)-7-azaindole with aromatic iodo derivatives has been reported, demonstrating the feasibility of this coupling for azaindole systems. atlanchimpharma.com Conversely, this compound could be coupled with various organostannanes to introduce alkyl, vinyl, aryl, and other groups at the 7-position.

Both Heck and Stille couplings have been successfully applied to 3-iodo-7-azaindole derivatives, indicating their potential applicability to this compound for the synthesis of a diverse range of derivatives. researchgate.netatlanchimpharma.com

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and is widely used for the N-substitution of heterocyclic systems. snnu.edu.cnnih.gov This reaction typically involves the coupling of an amine with a halide or triflate, mediated by a palladium catalyst and a suitable ligand. rsc.orgchemrxiv.orgsigmaaldrich.com

Despite the broad utility of this reaction, a review of the current scientific literature reveals a lack of specific studies on the Buchwald-Hartwig amination for N-substitution of This compound . While the reaction has been applied to other pyrazolopyridine isomers, such as 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[3,4-c]pyridines, to introduce various amino groups, there are no documented examples detailing the specific conditions, catalysts, and outcomes for the N-substitution of the this compound scaffold. researchgate.netmdpi.commdpi.com

Diversification through Functional Group Interconversions

Alkylation and Acylation Reactions

The introduction of alkyl and acyl groups onto the nitrogen atoms of heterocyclic scaffolds is a fundamental strategy for modulating their physicochemical properties and biological activities. N-alkylation is commonly achieved through reactions with alkyl halides or other electrophilic alkylating agents, often in the presence of a base. researchgate.netd-nb.infobeilstein-journals.orgunica.itrsc.org Similarly, N-acylation introduces an acyl group, typically using acyl chlorides or anhydrides, to form amides, which can alter the electronic and steric profile of the molecule. mdpi.combeilstein-journals.orgunimi.itbath.ac.uknih.gov

However, a thorough search of the chemical literature indicates that specific examples and detailed research findings on the N-alkylation and N-acylation of This compound have not been reported. While general methods for the N-alkylation and N-acylation of related heterocyclic systems are well-established, their direct application and optimization for this specific isomer remain to be explored and documented.

Reductive Transformations

Reductive transformations are crucial in synthetic organic chemistry for the conversion of functional groups. In the context of heterocyclic compounds, this can include the reduction of nitro groups, carbonyls, or the heterocyclic ring itself. For iodo-substituted heterocycles, reductive deiodination can also be a relevant transformation.

Currently, there is no specific information available in the scientific literature regarding the reductive transformations of This compound . Research on the reduction of this particular compound, including conditions and resulting products, has not been published.

Scaffold Hopping and Hybrid Molecule Design

Scaffold hopping is a computational and medicinal chemistry strategy used to identify novel molecular scaffolds with similar biological activity to a known active compound, but with a different core structure. Hybrid molecule design involves combining two or more pharmacophores into a single molecule to achieve synergistic or multi-target effects. The pyrazolopyridine scaffold has been utilized in such design strategies for various therapeutic targets. documentsdelivered.comnih.govnih.govnih.govdoaj.org

While the principles of scaffold hopping and hybrid molecule design are broadly applicable, there are no specific studies in the literature that use This compound as a starting point for such endeavors. The exploration of this scaffold in the context of designing new bioactive molecules through these advanced medicinal chemistry approaches is an area that is yet to be reported.

Structural Elucidation and Spectroscopic Characterization Methods

X-ray Crystallography for Solid-State Structure Determination

Without access to primary research data, any attempt to populate these sections would be purely speculative and would not meet the required standards of scientific accuracy and detail. The creation of the requested interactive data tables is therefore not possible.

This data gap highlights a common challenge in chemical research, where not all synthesized or conceived compounds have been fully characterized or have had their data published in accessible formats. It is possible that the data for 7-iodo-1H-pyrazolo[4,3-b]pyridine exists in proprietary databases or has been synthesized but not yet published.

Computational and Theoretical Investigations of 7 Iodo 1h Pyrazolo 4,3 B Pyridine and Derivatives

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. Although no specific DFT studies for 7-iodo-1H-pyrazolo[4,3-b]pyridine have been reported, research on the broader class of 1H-pyrazolo[3,4-b]pyridines offers insights into their electronic characteristics. These studies are instrumental in understanding the reactivity and potential interaction of these molecules. For instance, DFT calculations have been employed to analyze the electronic properties of substituted pyrazoles, which can influence their chemical behavior. mdpi.com

Future DFT studies on this compound would be invaluable for determining key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. The introduction of an iodine atom at the 7-position is expected to significantly modulate these electronic properties through its electron-withdrawing inductive effect and its ability to participate in halogen bonding.

Conformational Analysis and Energy Profiles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energy levels. For a rigid bicyclic system like 1H-pyrazolo[4,3-b]pyridine, the conformational landscape is relatively limited compared to more flexible molecules. The core pyrazolopyridine scaffold is essentially planar. nih.gov

For derivatives of this compound with flexible substituents, conformational analysis would be crucial to identify the most stable conformers and to understand how they might interact with biological targets. Such studies would typically involve systematic rotations around single bonds and the calculation of the potential energy surface to identify low-energy conformers. However, to date, no specific conformational analysis or energy profile studies for this compound or its derivatives have been published.

Tautomeric Equilibrium Analysis (1H vs 2H Isomers)

Pyrazolopyridines can exist in different tautomeric forms, primarily the 1H and 2H isomers, which involve the migration of a proton between the nitrogen atoms of the pyrazole (B372694) ring. nih.govresearchgate.net The relative stability of these tautomers is a key factor influencing their chemical and biological properties.

For the parent 1H-pyrazolo[3,4-b]pyridine, AM1 calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. nih.gov This preference for the 1H tautomer is a general trend observed in many pyrazolopyridine systems. mdpi.com Studies on 7-substituted pyrazolo[3,4-c]pyridines have also indicated a predominance of the N1-H tautomer in solution. researchgate.net While no specific tautomeric equilibrium analysis for this compound is available, it is reasonable to hypothesize that the 1H-tautomer would also be the more stable form. The electronic effects of the iodine substituent could, however, influence the energy difference between the tautomers.

Table 1: Tautomeric Forms of Pyrazolo[4,3-b]pyridine

TautomerStructureGeneral Stability
1H-pyrazolo[4,3-b]pyridineGenerally more stable
2H-pyrazolo[4,3-b]pyridineGenerally less stable

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for predicting how a molecule might interact with a biological target, providing a basis for rational drug design.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no molecular docking studies have been specifically performed on this compound, numerous studies have been conducted on its isomers and derivatives, highlighting the potential of the pyrazolopyridine scaffold in drug discovery.

For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1). nih.govnih.govresearchgate.net In these studies, molecular docking was used to predict the binding modes of the inhibitors within the ATP-binding site of the kinase, providing insights into the structure-activity relationships. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been docked into the active site of VEGFR-2 to understand their anticancer activity. ekb.eg These studies demonstrate the utility of molecular docking in identifying key interactions that contribute to the biological activity of pyrazolopyridine-based compounds. A docking study on this compound would be necessary to explore its potential as a ligand for various biological targets.

Binding Mode Analysis within Biological Macromolecules

Binding mode analysis provides a detailed picture of the interactions between a ligand and its target protein at the atomic level. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

For instance, the binding mode of 1H-pyrazolo-[3,4-b]pyridine derivatives has been analyzed in the ligand-binding domain of peroxisome proliferator-activated receptor α (PPARα). researchgate.net These studies revealed that specific interactions, such as CH-π interactions between the ligand and key amino acid residues, are crucial for high-affinity binding. researchgate.net Analysis of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govsemanticscholar.orgtriazine sulfonamides indicated AKT2 kinase as a primary target, with hydrogen bonds and van der Waals forces being the main drivers for binding. mdpi.com

A detailed binding mode analysis for this compound would require experimental data from techniques like X-ray crystallography or NMR spectroscopy, or at a minimum, reliable docking models. Such an analysis would be critical for understanding its mechanism of action and for the rational design of more potent and selective derivatives.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methodologies are pivotal in modern medicinal chemistry for deciphering the complex interplay between a molecule's structure and its biological activity. For the pyrazolo[4,3-b]pyridine scaffold and its derivatives, computational SAR studies offer a rational basis for optimizing lead compounds. These studies typically involve a combination of molecular modeling techniques, including quantum mechanics, molecular docking, and quantitative structure-activity relationship (QSAR) analysis.

Elucidation of Key Structural Features for Biological Activity

Computational studies on related pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridines, have highlighted several structural features that are critical for their biological activities, which can be extrapolated to the this compound framework.

The planarity of the bicyclic pyrazolopyridine system is a significant determinant of its interaction with biological targets, particularly DNA. Molecular modeling studies on pyrazolo[3,4-b]pyridine analogs have revealed that these planar systems can intercalate between DNA base pairs. nih.govresearchgate.net The iodine atom at the 7-position of this compound is a key feature. Halogen bonding is a recognized non-covalent interaction that can influence binding affinity, and the iodine atom can potentially form such bonds with acceptor atoms in a biological target. researchgate.net

Furthermore, the nature and position of substituents on the pyrazolopyridine ring system are crucial. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, the introduction of different substituents at various positions significantly impacted their antimicrobial and anticancer activities. nih.gov Molecular docking studies on these analogs have helped to visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the observed biological effects. For example, studies on pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors revealed that specific substitutions at the R¹ and R² positions were essential for potent inhibitory activity. nih.gov

A pharmacophore model for pyrazolo[3,4-b]pyridine derivatives targeting Tropomyosin receptor kinase A (TRKA) identified essential features for biological activity, including hydrogen bond donors, acceptors, and aromatic rings. nih.gov This model suggests that the pyrazolo[4,3-b]pyridine scaffold, with its inherent hydrogen bonding capabilities and aromatic nature, is a promising starting point for designing inhibitors. The presence of the iodine atom could further enhance interactions within the binding pocket.

Interactive Table: Key Structural Features and Their Potential Roles

Structural Feature Potential Role in Biological Activity Computational Method for Investigation
Pyrazolo[4,3-b]pyridine Core Planar scaffold for intercalation or fitting into flat binding pockets. Molecular Mechanics, Quantum Mechanics
Iodine at C7-position Halogen bonding, increased lipophilicity, potential for metabolic transformations. Molecular Docking, QM/MM Simulations
N1-H of Pyrazole Ring Hydrogen bond donor. Molecular Docking, Pharmacophore Modeling
Pyridine (B92270) Nitrogen Hydrogen bond acceptor. Molecular Docking, Pharmacophore Modeling

Predictive Modeling for Design of Novel Analogs

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are instrumental in the rational design of novel analogs of this compound with enhanced biological profiles.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazolone (B3327878) derivatives, a related class of compounds, 3D-QSAR models have been developed to correlate molecular descriptors with antimicrobial activity. ej-chem.orgsemanticscholar.org These models can predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. For this compound derivatives, a QSAR model could be built by synthesizing a library of analogs with variations at different positions and evaluating their biological activity. The model would then guide the design of further analogs with potentially higher potency.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A five-point pharmacophore model developed for pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors highlighted the importance of a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. scispace.com Such a model can be used to screen virtual libraries of compounds to identify new scaffolds that fit the pharmacophoric requirements, or to guide the modification of the this compound scaffold to better match the pharmacophore.

Molecular docking simulations can predict the binding orientation and affinity of a ligand to a target protein. For pyrazolo[3,4-b]pyridine derivatives, docking studies have been successfully used to understand their binding to DNA and various protein kinases. nih.govnih.gov In a study of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, docking scores for 37 ligands ranged from -12.672 to -14.169 kcal/mol, with the best-fit ligand forming five conventional hydrogen bonds. nih.gov Similar docking studies on this compound analogs could identify key interactions with a target of interest and predict binding affinities, thereby guiding the design of more potent inhibitors.

Interactive Table: Predictive Modeling Approaches for Analog Design

Modeling Approach Description Application for this compound
QSAR Correlates chemical structure with biological activity. Predict the activity of novel analogs and guide substituent selection.
Pharmacophore Modeling Defines essential 3D features for biological activity. Identify new analogs from virtual libraries and guide structural modifications.

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Prioritize analogs based on predicted binding energy and key interactions. |

By leveraging these computational and theoretical approaches, researchers can systematically explore the structure-activity landscape of this compound and its derivatives, leading to the rational design of novel and more effective therapeutic agents.

Mechanistic Insights into Biological Activities of 7 Iodo 1h Pyrazolo 4,3 B Pyridine Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the pyrazolopyridine core are potent inhibitors of several enzyme classes, most notably protein kinases. Their mechanism of action often involves direct competition with endogenous substrates at the enzyme's active site, leading to the disruption of cellular signaling cascades critical for cell proliferation, survival, and differentiation.

Kinase Inhibition: Targeting Specific Kinase Families

The structural similarity of the pyrazolopyridine nucleus to adenine (B156593) allows it to function effectively as an ATP-competitive inhibitor for a wide array of kinases. semanticscholar.orgnih.gov By occupying the ATP-binding pocket, these compounds prevent the transfer of a phosphate (B84403) group to substrate proteins, thereby blocking kinase activity.

Cyclin-Dependent Kinases (CDKs): Certain 1H-pyrazolo[3,4-b]pyridine derivatives are potent and selective inhibitors of CDK1 and CDK2. nih.gov The inhibitor molecule settles into the ATP purine (B94841) binding site, a mechanism confirmed by the solid-state structure of a derivative (SQ-67563) bound to CDK2. nih.gov This binding is stabilized by crucial hydrogen-bonding interactions with the backbone of Leu83 in the kinase. nih.gov The related pyrazolo[4,3-d]pyrimidine scaffold has also yielded potent CDK7 inhibitors. biorxiv.org

Fibroblast Growth Factor Receptors (FGFR): A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective inhibitors of FGFR kinases. nih.govnih.gov Based on a scaffold-hopping strategy from the known inhibitor AZD4547, these compounds demonstrate significant antitumor activity. nih.gov One notable derivative, compound 7n, showed excellent potency against FGFR1–3 and effectively suppressed FGFR signaling in cancer cells. nih.govnih.gov

Tropomyosin Receptor Kinases (TRKs): The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop inhibitors of TRK-A. nih.gov One such derivative, compound C03, exhibited an IC50 value of 56 nM against TRK-A and inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 μM. nih.gov Molecular docking studies suggest the pyrazole (B372694) portion acts as a hydrogen bond center while the pyridine (B92270) ring forms a π–π stacking interaction with a phenylalanine residue (Phe589) in the active site. nih.gov

Other Kinases (c-Met, GAK, GSK-3): The pyrazolopyridine scaffold is versatile, targeting multiple other kinase families.

c-Met: Glumetinib, a pyrazolo[4,3-b]pyridine derivative, is a highly selective inhibitor of the c-Met oncoprotein.

GAK: Isothiazolo[4,3-b]pyridines, close structural analogs, have been investigated as Cyclin G-Associated Kinase (GAK) inhibitors. Interestingly, the substitution pattern is critical; 3,5- and 3,6-disubstituted isomers show potent GAK binding, whereas a 3,7-disubstituted analogue was found to be completely inactive, a finding rationalized through molecular modeling. mdpi.com

GSK-3: Heteroaryl-pyrazolo[3,4-b]pyridines are recognized as a class of second-generation Glycogen Synthase Kinase-3 (GSK-3) inhibitors. researchgate.net

Derivative ClassTarget KinaseKey Findings & IC50 ValuesCitations
1H-Pyrazolo[3,4-b]pyridineCDK1/CDK2Potent and selective inhibitors. Compound SQ-67563 blocks cell cycle progression. nih.gov
1H-Pyrazolo[3,4-b]pyridineFGFR1/2/3Compound 7n shows excellent potency and selectivity over VEGFR2. nih.govnih.gov
1H-Pyrazolo[3,4-b]pyridineTRK-ACompound C03 IC50 = 56 nM. nih.gov
Isothiazolo[4,3-b]pyridineGAK3,5- and 3,6-disubstituted isomers are potent binders; 3,7-isomer is inactive. mdpi.com
Heteroaryl-pyrazolo[3,4-b]pyridineGSK-3Identified as a second-generation inhibitor class. researchgate.net

Inhibition of Other Enzyme Classes

Beyond kinases, pyrazolopyridine derivatives have demonstrated inhibitory activity against other crucial enzyme families.

Acetylcholinesterase (AChE): As analogues of the Alzheimer's drug tacrine, compounds with a pyrazolo[4,3-d]pyridine core have been synthesized and tested as cholinesterase inhibitors. nih.gov They were effective at inhibiting the enzyme, with one derivative showing an IC50 of 6.0 μM against AChE and exhibiting selectivity over butyrylcholinesterase. nih.gov Molecular dynamics simulations suggest a binding mode within the active site gorge of the enzyme. nih.gov

DNA Ligase: While direct inhibition by 7-iodo-1H-pyrazolo[4,3-b]pyridine is not extensively documented, related pyrazole derivatives have been identified as inhibitors of human DNA ligases I and IV, which are essential for DNA replication and repair.

ATP-Binding Site Interaction Analysis

The primary mechanism for kinase inhibition by pyrazolopyridine derivatives is their function as ATP mimetics. semanticscholar.org The pyrazolopyrimidine scaffold, which is structurally very similar, is noted for its high resemblance to the adenine moiety of ATP, allowing it to act as a competitive inhibitor. semanticscholar.org

Detailed structural analysis reveals specific interactions that drive this inhibition:

CDK2: A 1H-pyrazolo[3,4-b]pyridine inhibitor binds directly in the ATP purine binding site, forming key hydrogen bonds with the backbone of Leu83, an essential interaction for anchoring the molecule. nih.gov

TRK-A: In the TRK-A active site, the pyridine portion of the pyrazolo[3,4-b]pyridine scaffold engages in a π–π stacking interaction with Phe589, while the pyrazole component serves as a hydrogen bonding center. nih.gov

These interactions highlight a common theme where the heterocyclic core mimics the purine of ATP, while specific substitutions on the scaffold engage with distinct pockets and residues within the active site to confer potency and selectivity for a given kinase.

Receptor Modulation and Ligand Binding

In addition to inhibiting enzymes, derivatives of this compound can modulate the activity of cell surface receptors, particularly G-protein coupled receptors (GPCRs), which are central to cellular communication.

Interaction with G-protein Coupled Receptors

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4): A significant breakthrough was the discovery of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) as a potent and selective positive allosteric modulator (PAM) of mGlu4. nih.gov This compound emerged from a research effort to find bioisosteres for a picolinamide (B142947) core, leading to the novel pyrazolo[4,3-b]pyridine head group. nih.gov As a PAM, it doesn't activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This activity has shown potential in preclinical models of Parkinson's disease. nih.gov

Phosphodiesterase 1 (PDE1): A patent has described 1H-pyrazolo[4,3-b]pyridines as inhibitors of PDE1, an enzyme that degrades cyclic nucleotides (cAMP and cGMP). google.com By inhibiting PDE1, these compounds can elevate levels of these second messengers, which are crucial in neuronal signaling. This mechanism makes them promising for the treatment of neurodegenerative and psychiatric disorders. google.com

Derivative ClassTarget Receptor/EnzymeMode of ActionTherapeutic AreaCitations
Pyrazolo[4,3-b]pyridine-3-aminemGlu4Positive Allosteric Modulator (PAM)Parkinson's Disease nih.gov
1H-Pyrazolo[4,3-b]pyridinePDE1InhibitorNeurodegenerative/Psychiatric Disorders google.com

Modulation of Cellular Signaling Pathways

By inhibiting kinases or modulating receptors, pyrazolopyridine derivatives exert profound effects on downstream cellular signaling pathways that govern cell fate.

MAPK and PLCγ Pathways: The mitogen-activated protein kinase (MAPK/Erk) and phospholipase C gamma (PLCγ) pathways are major downstream effectors of receptor tyrosine kinases like FGFR and TRK. nih.govnih.gov Studies have confirmed that pyrazolo[3,4-b]pyridine-based inhibitors of FGFR effectively block the phosphorylation of both PLCγ and Erk in a dose-dependent manner. nih.gov Similarly, TRK inhibitors built on this scaffold disrupt the Ras/Erk, PLC-γ, and PI3K/Akt pathways that are triggered upon neurotrophin binding. nih.gov This demonstrates that the compounds' anti-proliferative effects are directly linked to the shutdown of these critical growth and survival signals.

PI3K/Akt Pathway: The PI3K/Akt pathway is another crucial signaling cascade for cell survival and proliferation that is often activated by receptor tyrosine kinases. The inhibition of TRKs by pyrazolo[3,4-b]pyridine derivatives has been shown to block this pathway. nih.gov This dual blockade of both the Ras/Erk and PI3K/Akt pathways by a single agent is a highly sought-after feature in the development of anti-cancer therapeutics.

Cellular and Molecular Mechanisms of Action

The biological activities of this compound and its derivatives are rooted in their interactions with fundamental cellular processes. These compounds have been shown to influence cell fate by inducing programmed cell death and halting the cell cycle, thereby exhibiting potent antiproliferative properties.

Induction of Apoptosis and Programmed Cell Death

Derivatives of the pyrazolopyridine scaffold have demonstrated the ability to trigger apoptosis, a form of programmed cell death crucial for removing damaged or cancerous cells. One notable derivative, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, has been shown to initiate the apoptotic cascade. nih.gov Its mechanism involves the activation of key apoptotic markers. nih.gov

Specifically, treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), a protein involved in DNA repair and cell death. The cleavage of PARP-1 is a hallmark of apoptosis. Furthermore, this derivative activates caspase 9, an initiator caspase that plays a critical role in the intrinsic apoptotic pathway. nih.gov The activation of caspase 9 subsequently triggers a cascade of executioner caspases, leading to the systematic dismantling of the cell. nih.gov

Interestingly, the same compound also induces the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), suggesting a complex interplay between apoptosis and autophagy. nih.gov In another study, a pyrazolo[3,4-b]pyridine derivative, compound 19 , was found to induce apoptosis in MCF-7 breast cancer cells by causing cell cycle arrest at the G2/M phase and modulating the expression of apoptosis-related genes. nih.gov This was characterized by an increase in the expression of pro-apoptotic genes and a decrease in the expression of anti-apoptotic genes. nih.gov

Antiproliferative Effects on Cellular Growth

The antiproliferative activity of pyrazolopyridine derivatives has been evaluated against a variety of cancer cell lines. The compound 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, in addition to inducing apoptosis, also reduces the expression levels of proliferating cell nuclear antigen (PCNA), a key marker for cell proliferation. nih.gov This dual action of inducing cell death and halting proliferation underscores its potent anticancer potential. nih.gov

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was synthesized and tested against K562, MV4-11, and MCF-7 cancer cell lines, with the most potent compounds showing GI50 values in the low micromolar range. nih.gov Similarly, novel pyrazolo[3,4-b]pyridine derivatives have shown significant cytotoxic activities. nih.gov For instance, one derivative displayed remarkable efficacy against Hep G2 and MCF7 cell lines with IC50 values of 0.0158 µM and 0.0001 µM, respectively. nih.gov Several other derivatives from this series also exhibited more potent antiproliferative activity against MCF7 cells than the standard anticancer drug doxorubicin. nih.gov

Other studies have identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of PIM-1 kinase, a target in breast cancer therapy. nih.gov Two such derivatives, compounds 17 and 19 , showed significant cytotoxic activity against MCF-7 cells with IC50 values of 5.98 µM and 5.61 µM, respectively, while remaining inactive against non-ERα-dependent MDA-MB-231 cells and safe for non-cancerous MCF-10A cells. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazolopyridine Derivatives

Compound Cell Line IC50 / GI50 (µM) Reference
4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol K562, MV4-11, MCF-7 Low micromolar GI50 nih.gov
Compound 7b (a pyrazolo[3,4-b]pyridine derivative) Hep G2 0.0158 nih.gov
Compound 7b (a pyrazolo[3,4-b]pyridine derivative) MCF7 0.0001 nih.gov
Compound 17 (a pyrazolo[3,4-b]pyridine derivative) MCF-7 5.98 nih.gov

Antimicrobial and Antiviral Action Mechanisms

Beyond their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial and antiviral agents, demonstrating mechanisms that interfere with the growth and replication of pathogens.

Inhibition of Bacterial Growth and Virulence Factors

Various pyrazolo[3,4-b]pyridine derivatives have exhibited a range of antimicrobial activities. nih.govnih.gov In one study, a series of these compounds showed slight to high antimicrobial activity against various microorganisms, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. nih.gov One particular derivative, compound 7b , was found to have activity against the fungal strain Fusarium oxysporum with a MIC of 0.98 µg/mL, which is comparable to the standard drug Amphotericin B. nih.gov

Other research has shown that certain 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives possess elevated activity against anaerobic bacteria, although their activity against aerobic bacteria was low. nih.gov The tuberculostatic activity of some of these compounds was also noted, with MIC values between 22-100 microg/cm3. nih.govresearchgate.net A different study on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines found that some derivatives displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com

Furthermore, pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to possess antibiofilm and anti-quorum-sensing activities. mdpi.com Specifically, compounds 3,5-diaminopyrazole 3a and a 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative 10a significantly inhibited the biofilm formation of S. aureus and P. aeruginosa. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrazolopyridine Derivatives

Compound/Derivative Series Microorganism MIC (µg/mL) Reference
Pyrazolo[3,4-b]pyridine derivatives Various microorganisms 0.12 - 62.5 nih.gov
Compound 7b Fusarium oxysporum 0.98 nih.gov
Pyrazolo[3,4-b]pyrazine/pyridine derivatives Anaerobic bacteria Not specified, but elevated activity nih.gov
Pyrazolo[3,4-b]pyridine derivatives B. subtilis, S. aureus, E. coli Moderate activity (IZ 12-16 mm) japsonline.com

Inhibition of Viral Replication Pathways

The pyrazolopyridine scaffold has served as a template for the development of novel antiviral agents. nih.govmdpi.com Studies on 1H-pyrazolo[3,4-b]pyridine derivatives have revealed their ability to inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1). nih.govmdpi.com For instance, the derivatives named ARA-04 and ARA-05 were found to interfere with the viral adsorption process. nih.govmdpi.com In contrast, another derivative, AM-57, was shown to disrupt virus replication during its α- and γ-phases and reduce the content of the viral protein ICP27. nih.gov In silico modeling suggested that AM-57 interacts with the viral complex formed between a general transcription factor and the virion protein VP16. nih.gov

The antiviral potential of this class of compounds extends to other viruses as well. Some 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the activity of the HIV-1 reverse transcriptase enzyme at micromolar concentrations, without affecting human DNA polymerases. researchgate.net This highlights the potential for developing selective antiviral therapies. researchgate.net The dual activity against both HSV-1 and HIV-1 suggests that this scaffold could be a promising starting point for creating broad-spectrum antiviral drugs. researchgate.net

Advanced Research Applications and Future Directions

Development of Novel Therapeutic Lead Compounds

The pyrazolo[4,3-b]pyridine core is a recognized pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors. The 7-iodo derivative is an ideal precursor for generating libraries of substituted analogs to probe structure-activity relationships (SAR) and optimize lead compounds.

Research has shown that the broader family of pyrazolopyridines exhibits significant inhibitory activity against various protein kinases implicated in diseases like cancer and inflammatory disorders. For instance, derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1) and Pim-1 kinase. nih.govnih.gov One study identified a pyrazolo[3,4-b]pyridine derivative as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM, demonstrating the potential of this heterocyclic system in developing targeted therapies for immune-related diseases and cancer. nih.gov Another study reported pyrazolo[3,4-b]pyridine derivatives with significant inhibitory activity against PIM-1 kinase, with IC₅₀ values as low as 26 nM, highlighting their potential in treating breast cancer. nih.gov

The strategic position of the iodine atom on the 7-iodo-1H-pyrazolo[4,3-b]pyridine scaffold allows for its elaboration into novel chemical entities targeting similar enzymes. The development of Glumetinib, a selective inhibitor of the c-Met oncoprotein, underscores the therapeutic potential of the pyrazolo[4,3-b]pyridine core in antineoplastic drug discovery. nih.gov The ability to perform coupling reactions at the 7-position enables the synthesis of compounds with diverse substituents, which can be optimized for potency, selectivity, and pharmacokinetic properties against a range of therapeutic targets.

Table 1: Therapeutic Targets for Pyrazolopyridine Scaffolds

Target Class Specific Target Example Therapeutic Area Reference
Protein Kinase TANK-binding kinase 1 (TBK1) Immunology, Oncology nih.gov
Protein Kinase PIM-1 Kinase Oncology (Breast Cancer) nih.gov
Receptor Tyrosine Kinase c-Met (HGFR) Oncology nih.gov

Chemical Biology Probes and Tools for Pathway Elucidation

Beyond direct therapeutic applications, this compound is a valuable starting material for creating chemical biology probes. These molecular tools are essential for dissecting complex biological pathways, validating drug targets, and understanding disease mechanisms. A potent and selective inhibitor derived from this scaffold can be used to interrogate the specific role of a target protein in cellular signaling cascades.

For example, a highly selective inhibitor of a specific kinase, developed through functionalization of the 7-iodo position, can be used to block the kinase's activity in cell-based assays or animal models. This allows researchers to study the downstream consequences of inhibiting that specific pathway, thereby elucidating its function. The development of VU0418506, a positive allosteric modulator for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), demonstrates how pyrazolo[4,3-b]pyridine derivatives can serve as sophisticated tools to modulate protein function and explore neurological pathways. nih.gov By modifying such probes with reporter tags (e.g., biotin, fluorescent dyes), often via the versatile 7-position, researchers can also perform pull-down experiments to identify binding partners or visualize the subcellular localization of the target protein.

Exploration of Luminescent Properties for Biosensing and Imaging Applications

Fused heterocyclic systems, including pyrazolopyridines, are known to possess interesting photophysical properties. Some derivatives exhibit fluorescence, which can be harnessed for applications in biosensing and cellular imaging. Research into structurally related pyrazolo[3,4-b]pyridines has demonstrated their potential as fluorescent probes for detecting and imaging beta-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com

One study highlighted that novel pyrazolo[3,4-b]pyridine derivatives exhibited exciting photophysical properties, with some showing large Stokes shifts, a desirable characteristic for fluorescent probes to avoid self-quenching. mdpi.com The dimethylamine (B145610) phenyl-bearing pyrazolopyridine, in particular, demonstrated selective binding to amyloid plaques in brain tissue from Alzheimer's patients. mdpi.com While this research focused on the [3,4-b] isomer, it establishes a strong precedent for the photophysical potential of the pyrazolopyridine core.

The this compound scaffold provides a platform for systematically developing new fluorescent molecules. The electronic properties of the pyrazolopyridine core can be fine-tuned by introducing various aryl, heteroaryl, or other conjugated groups at the 7-position via cross-coupling reactions. This modulation can alter the absorption and emission wavelengths, quantum yield, and environmental sensitivity of the resulting compounds, potentially leading to the development of novel sensors for specific ions, metabolites, or microenvironments within cells. Some organic molecules with similar heterocyclic cores have been investigated for aggregation-induced luminescence (AIL), a phenomenon with significant potential for developing highly sensitive "turn-on" biosensors. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

The true power of this compound as a building block is fully realized when integrated with combinatorial chemistry and high-throughput screening (HTS). benthamscience.com The presence of the reactive iodine atom is crucial for its utility in parallel synthesis, allowing for the rapid generation of large, diverse libraries of related compounds.

Using automated synthesis platforms, the 7-iodo scaffold can be subjected to a variety of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) in a multi-well plate format. Each well can contain a different boronic acid, alkyne, alkene, or amine, leading to a unique derivative of the pyrazolo[4,3-b]pyridine core. This approach enables the creation of hundreds or thousands of distinct molecules with minimal effort compared to traditional sequential synthesis.

These chemical libraries are then screened against biological targets of interest using HTS assays, such as the fluorescence polarization assay used to screen for modulators of RNA-binding proteins. mskcc.org This combination of efficient, diversity-oriented synthesis and rapid biological evaluation accelerates the discovery of "hits"—compounds that show activity against the target. The this compound is an ideal starting point for such campaigns, providing a robust and versatile scaffold for drug discovery and chemical biology. benthamscience.com

Emerging Methodologies for Scaffold Functionalization

The utility of this compound is intrinsically linked to the chemical reactions that can be performed on its scaffold. The carbon-iodine bond is a key site for functionalization. Research on related iodo-substituted pyrazolopyridines has demonstrated efficient coupling reactions under various conditions. researchgate.net

A convenient route for preparing the isomeric 3-iodo-1H-pyrazolo[3,4-b]pyridines has been developed, and these intermediates undergo a wide range of coupling reactions. researchgate.net These established methods provide a strong basis for the functionalization of the 7-iodo isomer.

Table 2: Key Functionalization Reactions for Iodo-Pyrazolopyridines

Reaction Name Reagent Type Bond Formed Purpose Reference
Suzuki Coupling Boronic acids/esters C-C Introduce aryl/heteroaryl groups researchgate.net
Sonogashira Coupling Terminal alkynes C-C (sp) Introduce alkynyl moieties researchgate.net
Heck Coupling Alkenes C-C (sp²) Introduce vinyl groups researchgate.net
Stille Coupling Organostannanes C-C Introduce diverse organic groups researchgate.net

Future research will likely focus on expanding the repertoire of reactions for this scaffold. This includes exploring novel catalytic systems, such as those using earth-abundant metals, and developing C-H activation methods to functionalize other positions on the heterocyclic rings, further increasing the accessible chemical space for drug discovery and materials science.

Q & A

Basic: What synthetic strategies are employed to introduce iodine at position 7 of the pyrazolo[4,3-b]pyridine scaffold?

Answer:
The iodination of position 7 typically involves direct electrophilic substitution or transition metal-catalyzed coupling reactions . For example:

  • Electrophilic iodination can be achieved using iodine monochloride (ICl) in the presence of a directing group (e.g., methyl ester) to enhance regioselectivity .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may utilize pre-functionalized intermediates, such as brominated precursors at position 7, followed by halogen exchange .
    Key steps include optimizing reaction temperature (e.g., 0°C to room temperature for stability) and solvent choice (e.g., THF or dioxane for solubility) .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of 7-iodo-1H-pyrazolo[4,3-b]pyridine?

Answer:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks. For instance, the iodine atom at position 7 induces distinct deshielding effects on adjacent protons, visible as downfield shifts .
  • X-ray crystallography : Resolves regiochemistry and bond angles. A single-crystal structure of a related 3-iodo-pyrazolo[3,4-b]pyridine derivative confirmed iodine placement via C–I bond distances (~2.09 Å) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Advanced: How can researchers resolve contradictory solubility data reported for this compound in different studies?

Answer:
Contradictions often arise from polymorphism or solvent impurities . Methodological solutions include:

  • Differential scanning calorimetry (DSC) : Identifies polymorphic forms by analyzing melting points and enthalpy changes .
  • Standardized solvent systems : Use HPLC-grade solvents (e.g., DMSO or methanol) to minimize variability .
  • Dynamic light scattering (DLS) : Measures particle size distribution in suspension, which can affect apparent solubility .

Advanced: What role does iodine substitution at position 7 play in structure-activity relationships (SAR) for kinase inhibitors?

Answer:
Iodine’s hydrophobic bulk and electron-withdrawing effects modulate binding:

  • Kinase binding pockets : Iodine at position 7 may enhance van der Waals interactions with hydrophobic residues (e.g., in ATP-binding sites) .
  • Electronic effects : The iodine atom can polarize adjacent π-systems, improving affinity for targets like corticotropin-releasing factor (CRF-1) receptors .
  • Comparative studies : Analogues with bromine or chlorine at position 7 show reduced activity, highlighting iodine’s unique steric and electronic profile .

Advanced: What challenges arise in achieving regioselective iodination of pyrazolo[4,3-b]pyridine, and how are they addressed?

Answer:
Key challenges include competing halogenation at adjacent positions (e.g., position 3 or 5) and degradation under harsh conditions . Solutions:

  • Directing groups : Installing temporary groups (e.g., methoxy or esters) at position 4 or 6 directs iodination to position 7 .
  • Low-temperature conditions : Using ICl at 0°C minimizes side reactions .
  • Computational modeling : DFT calculations predict reactivity trends, guiding reagent selection (e.g., N-iodosuccinimide vs. ICl) .

Basic: How is the purity of this compound assessed during synthesis?

Answer:

  • HPLC/UV-Vis : Quantifies purity (>95% threshold) using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N, I percentages) within ±0.4% deviation .
  • Thin-layer chromatography (TLC) : Monitors reaction progress with silica plates and iodine vapor visualization .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites, predicting reactivity at iodine for Suzuki couplings .
  • Molecular docking : Simulates binding modes with palladium catalysts to optimize ligand design (e.g., phosphine ligands for Buchwald-Hartwig aminations) .
  • Solvent parameter modeling : COSMO-RS predicts solubility and stability in reaction media .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/airborne exposure .
  • Storage : Keep at 2–8°C in amber vials to prevent photodegradation .
  • Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.